

synonyms for 3,6,9,12-Tetraoxahexadecan-1-OL

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,6,9,12-Tetraoxahexadecan-1-OL

Cat. No.: B073479

[Get Quote](#)

An In-Depth Technical Guide to **3,6,9,12-Tetraoxahexadecan-1-ol** and its Applications in Drug Development

This guide provides a comprehensive overview of **3,6,9,12-Tetraoxahexadecan-1-ol**, a tetraethylene glycol derivative, for researchers, scientists, and professionals in drug development. It covers the compound's fundamental properties, synonyms for identification, its significant role as a linker in bioconjugation, and its application in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

Compound Identification and Synonyms

3,6,9,12-Tetraoxahexadecan-1-ol is a chemical compound with a variety of synonyms used across different databases and suppliers. Accurate identification is crucial for sourcing and regulatory purposes.

Systematic Name: 2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethanol[1][2]

CAS Number: 1559-34-8

Common Synonyms:

- Tetraethylene glycol monobutyl ether[1][2]
- Butyltetraglycol[1]
- Butoxytetraethylene glycol[1]

- Tetraethylene glycol butyl ether[3]
- Butycenol 40[3]
- Butysenol 40[3]
- UNII-3GZ8B1U6WY[1]

Physicochemical Properties

The following table summarizes the key quantitative data for **3,6,9,12-Tetraoxahexadecan-1-ol**. These properties are essential for its application as a solvent, surfactant, and in the formulation of more complex molecules.[3]

Property	Value	Reference(s)
Molecular Formula	$C_{12}H_{26}O_5$	[1]
Molecular Weight	250.33 g/mol	[1]
Appearance	Colorless Liquid	[4]
Melting Point	-33 °C	[1][4]
Boiling Point	334.6 °C at 760 mmHg	[4]
Density	1.003 g/cm ³	[4]
Water Solubility	Miscible	[1][4]
LogP (Octanol/Water)	-0.26	[1]
Vapor Pressure	0.015 Pa at 25°C	[5]

Role in Drug Development: The PEG Linker

While **3,6,9,12-Tetraoxahexadecan-1-ol** itself is primarily a solvent, its core structure—tetraethylene glycol—is fundamental to its role in drug development. As a polyethylene glycol (PEG) derivative, it serves as a hydrophilic and flexible linker.[6] PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics by:

- Increasing Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of hydrophobic drugs.[6][7]
- Prolonging Circulation Half-Life: The increased size of the PEGylated molecule reduces its clearance by the kidneys.[6]
- Reducing Immunogenicity: The PEG chain can shield the therapeutic molecule from the immune system.[6][7]
- Enhancing Stability: PEG can protect the attached molecule from enzymatic degradation.[6][7]

Experimental Protocols: Application in Bioconjugation

The true utility of **3,6,9,12-Tetraoxahexadecan-1-ol** in drug development is realized when it is functionalized with reactive groups to act as a linker. Below are detailed, representative protocols for conjugating functionalized tetraethylene glycol (PEG4) linkers to proteins.

Protocol 1: Amine-Reactive PEGylation using a PEG4-NHS Ester

This protocol describes the conjugation of a tetraethylene glycol linker activated with an N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine residues) on a protein.[8]

Materials:

- Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
- PEG4-NHS Ester (functionalized derivative of **3,6,9,12-Tetraoxahexadecan-1-ol**)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Quenching Buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)
- Purification system (e.g., size-exclusion chromatography or dialysis)[8]

Methodology:

- Protein Preparation: Ensure the protein is dissolved in a buffer free of primary amines, as these will compete with the reaction.
- PEG4-NHS Ester Preparation: Immediately before use, dissolve the PEG4-NHS ester in a small volume of anhydrous DMF or DMSO to create a concentrated stock solution. NHS esters are susceptible to hydrolysis and should be prepared fresh.[8]
- Conjugation Reaction: Slowly add a 5 to 20-fold molar excess of the dissolved PEG4-NHS ester to the protein solution. The optimal ratio should be determined empirically.
- Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes or at 4°C overnight.
- Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes to ensure any unreacted PEG4-NHS ester is hydrolyzed.[6]
- Purification: Remove excess PEG linker and unreacted reagents using size-exclusion chromatography or dialysis to obtain the purified PEGylated protein.
- Characterization: Analyze the final conjugate using techniques like SDS-PAGE, HPLC, or mass spectrometry to confirm successful conjugation and determine the degree of PEGylation.[7]

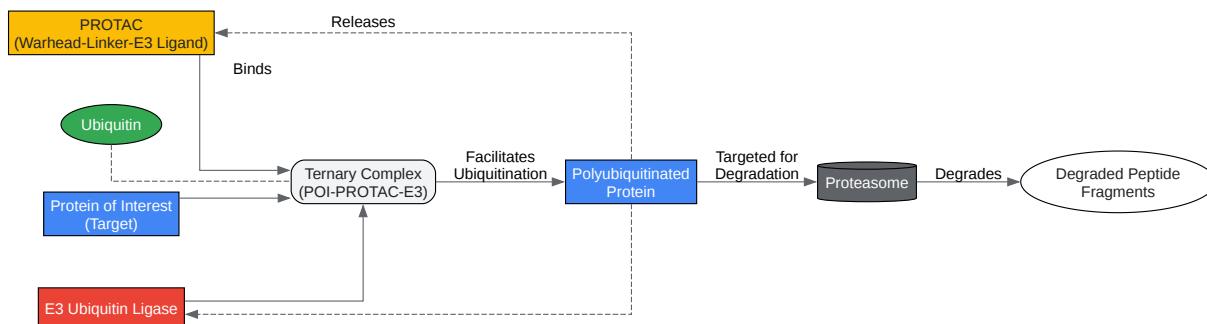
Protocol 2: Thiol-Reactive PEGylation using a PEG4-Maleimide

This protocol provides a more site-specific conjugation method by targeting free cysteine residues on a protein with a maleimide-functionalized tetraethylene glycol linker.[8]

Materials:

- Protein with at least one free cysteine residue (in a buffer like PBS, pH 6.5-7.5)
- Reducing agent (if cysteines are in disulfide bonds, e.g., TCEP)

- PEG4-Maleimide
- Quenching solution (e.g., free cysteine or β -mercaptoethanol)
- Purification system


Methodology:

- Protein Preparation: If necessary, reduce disulfide bonds by treating the protein with a reducing agent like TCEP. It is critical to remove the reducing agent before adding the PEG4-Maleimide.
- PEG4-Maleimide Preparation: Dissolve the PEG4-Maleimide in the reaction buffer immediately prior to use.
- Conjugation Reaction: Add a 10 to 50-fold molar excess of the PEG4-Maleimide to the protein solution.^[1]
- Incubation: Incubate the mixture at room temperature for 1-2 hours or at 4°C overnight.
- Quenching: Quench the reaction by adding a free thiol (e.g., cysteine) to react with any excess PEG4-Maleimide.^[8]
- Purification: Purify the conjugate to remove unreacted materials.
- Characterization: Characterize the purified conjugate to assess the degree and site of PEGylation.

Application in PROTACs: A Signaling Pathway Workflow

A key application for PEG linkers like derivatives of **3,6,9,12-Tetraoxahexadecan-1-ol** is in the construction of PROTACs. A PROTAC is a heterobifunctional molecule with a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.^[9] The PROTAC's function is not to inhibit but to induce the degradation of the target protein via the cell's own ubiquitin-proteasome system.^[9]

The diagram below illustrates the catalytic mechanism of action for a PROTAC, a process in which the PEG linker plays a crucial role by providing the necessary length and flexibility to facilitate the formation of a key ternary complex.

[Click to download full resolution via product page](#)

Caption: Workflow of PROTAC-mediated protein degradation.

This workflow demonstrates how the PROTAC catalytically brings the target protein and the E3 ligase together, leading to the target's ubiquitination and subsequent destruction by the proteasome. The linker's properties are critical for the stability and efficiency of the ternary complex formation.[10][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 3,6,9,12-Tetraoxahexadecan-1-ol | C12H26O5 | CID 73791 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. CAS 1559-34-8: Tetraethylene glycol monobutyl ether [cymitquimica.com]
- 4. bocsci.com [bocsci.com]
- 5. 3,6,9,12-tetraoxahexadecan-1-ol CAS#: 1559-34-8 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. scienceopen.com [scienceopen.com]
- 10. PROTACs— a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [synonyms for 3,6,9,12-Tetraoxahexadecan-1-OL]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b073479#synonyms-for-3-6-9-12-tetraoxahexadecan-1-ol\]](https://www.benchchem.com/product/b073479#synonyms-for-3-6-9-12-tetraoxahexadecan-1-ol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com